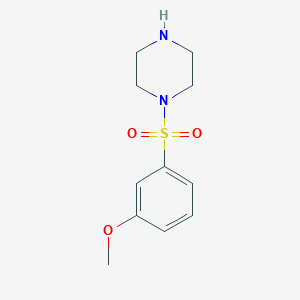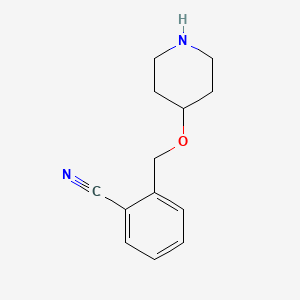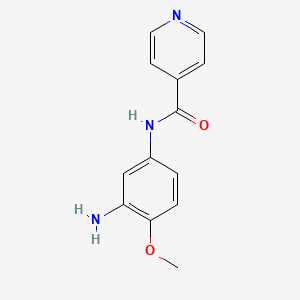![molecular formula C13H12N2O3 B13888358 2-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]isoindole-1,3-dione](/img/structure/B13888358.png)
2-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One efficient strategy is the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives . This reaction involves the formation of three new C–C bonds and two new C–O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Industrial Production Methods
Industrial production methods for isoindole-1,3-dione derivatives often involve green chemistry principles to minimize waste and environmental impact. For example, solventless conditions and the use of environmentally friendly reagents are preferred .
化学反応の分析
Types of Reactions
2-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form multifunctionalized isoindole-1,3-dione derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound, leading to different derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen, reducing agents, and nucleophiles for substitution reactions. Reaction conditions often involve heating and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions are highly substituted isoindole-1,3-dione derivatives with multiple rings and complex structures .
科学的研究の応用
2-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]isoindole-1,3-dione has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it can modulate the activity of dopamine receptors, which is relevant for its potential use in treating neurological disorders . The compound’s structure allows it to interact with various amino acid residues in the target proteins, leading to its biological effects .
類似化合物との比較
Similar Compounds
Isoindoline-1,3-dione: Another derivative with similar biological activities.
Phthalimide: A simpler structure but with comparable reactivity and applications.
Uniqueness
2-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]isoindole-1,3-dione is unique due to its complex structure, which includes multiple rings and functional groups.
特性
分子式 |
C13H12N2O3 |
|---|---|
分子量 |
244.25 g/mol |
IUPAC名 |
2-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C13H12N2O3/c1-14-7-6-10(13(14)18)15-11(16)8-4-2-3-5-9(8)12(15)17/h2-5,10H,6-7H2,1H3/t10-/m0/s1 |
InChIキー |
UBDGGDUWSGLVTF-JTQLQIEISA-N |
異性体SMILES |
CN1CC[C@@H](C1=O)N2C(=O)C3=CC=CC=C3C2=O |
正規SMILES |
CN1CCC(C1=O)N2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dodecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide](/img/structure/B13888275.png)
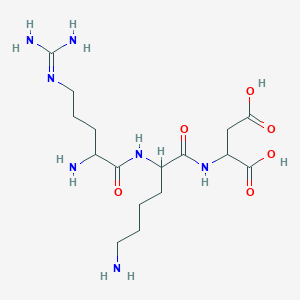
![5-Chloro-7-(trifluoromethyl)furo[3,2-b]pyridine](/img/structure/B13888290.png)
![Methyl 3-[(4-chlorobenzoyl)amino]isonicotinate](/img/structure/B13888297.png)
![tert-butyl 5-[(2-chloropyrimidin-4-yl)oxy]-1H-indole-1-carboxylate](/img/structure/B13888311.png)
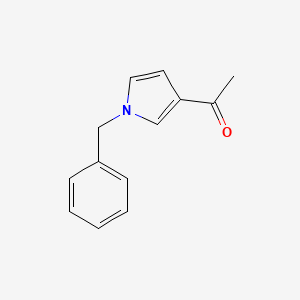
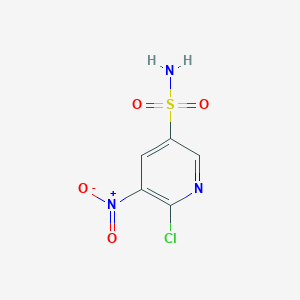
![3-methyl-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazol-5-amine](/img/structure/B13888335.png)
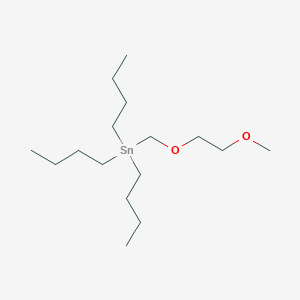
![2-[2-(Aminomethyl)phenoxy]-N-ethylacetamide](/img/structure/B13888344.png)
